molecular formula C5H11BrO2 B010149 1-Bromo-2-(2-methoxyethoxy)ethane CAS No. 54149-17-6

1-Bromo-2-(2-methoxyethoxy)ethane

Cat. No.: B010149
CAS No.: 54149-17-6
M. Wt: 183.04 g/mol
InChI Key: HUXJXNSHCKHFIL-UHFFFAOYSA-N
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Chemical Reactions Analysis

1-Bromo-2-(2-methoxyethoxy)ethane primarily undergoes substitution reactions due to the presence of the bromine atom. Common reagents used in these reactions include sodium or potassium hydroxide, which facilitate the substitution of the bromine atom with other functional groups . The major products formed from these reactions depend on the nucleophile used. For example, reacting with sodium methoxide can yield 2-(2-methoxyethoxy)ethanol .

Properties

IUPAC Name

1-(2-bromoethoxy)-2-methoxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11BrO2/c1-7-4-5-8-3-2-6/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUXJXNSHCKHFIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

92450-98-1
Record name Poly(oxy-1,2-ethanediyl), α-(2-bromoethyl)-ω-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92450-98-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID30202494
Record name 1-Bromo-3,6-dioxaheptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30202494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54149-17-6
Record name 1-Bromo-2-(2-methoxyethoxy)ethane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54149-17-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-3,6-dioxaheptane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054149176
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Bromo-3,6-dioxaheptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30202494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-3,6-dioxaheptane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.619
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 1-Bromo-2-(2-methoxyethoxy)ethane used in the development of VRFB membranes?

A1: this compound is used as a grafting agent to modify the properties of polybenzimidazole (AmPBI) in the development of VRFB membranes []. The compound's structure allows it to react with the amino groups present in AmPBI, introducing flexible hydrophilic side chains. This modification aims to improve the proton conductivity of the membrane while simultaneously reducing vanadium ion permeability.

Q2: What is the impact of incorporating this compound on the performance of the VRFB membrane?

A2: The incorporation of this compound into the AmPBI polymer matrix leads to the creation of a composite membrane (AmPBI-MOE-PIL-X) with improved properties for VRFB applications []. Specifically, the grafted hydrophilic side chains enhance proton conductivity, a crucial factor for efficient battery operation. Furthermore, increasing the concentration of the ionic liquid component (PIL) within the membrane leads to a reduction in vanadium ion permeability. This is critical for preventing self-discharge and enhancing the overall performance and lifespan of VRFBs.

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